3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
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Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information on the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This could involve various spectroscopic techniques to determine the structure of the compound, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions .Physical and Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Scientific Research Applications
Cytotoxic Potential in Cancer Treatment A study by Liu et al. (2017) synthesized a series of novel compounds linked to 7-hydroxy-4-phenylchromen-2-one, exhibiting cytotoxic activity against various human cancer cell lines. The derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one demonstrated significant antitumor activity, surpassing the positive control drug 5-fluorouracil (Liu, Shen, Li, Tian, & Quan, 2017).
Molecular and Spectroscopic Studies Fatma et al. (2017) explored the synthesis and characterization of a novel compound closely related to 3-(3-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one. The study included crystal structure, molecular electrostatic potential, and vibrational analysis, providing valuable insights into the molecular behavior of such compounds (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
Electronic Properties and Chemical Reactivity Adole et al. (2020) conducted a comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, focusing on its geometrical entities, electronic properties, and chemical reactivity. The study employed density functional theory to investigate these aspects, offering a deeper understanding of the compound's chemical nature (Adole, Koli, Shinde, & Shinde, 2020).
Anticancer Agent Synthesis and Docking Studies Tiwari et al. (2016) reported on the ultrasound-promoted synthesis of novel compounds related to this compound. The synthesized compounds were evaluated for their in-vitro anticancer activities and were also subjected to docking studies, revealing their potential as anticancer agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO3/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-10-9-16(23)12-18(17)25-21(20)24/h1-12,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBGPHMPZFMGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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